N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chlorophenyl)-N⁶-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the N⁴ position and a 2-(diethylamino)ethyl side chain at the N⁶ position. This scaffold is part of a broader class of heterocyclic compounds studied for their kinase inhibition, antibacterial, and antifungal properties . The chlorine atom at the 3-position of the phenyl ring and the diethylaminoethyl moiety likely influence its electronic and steric properties, affecting solubility, binding affinity, and biological activity.
Properties
Molecular Formula |
C23H26ClN7 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26ClN7/c1-3-30(4-2)14-13-25-23-28-21(27-18-10-8-9-17(24)15-18)20-16-26-31(22(20)29-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H2,25,27,28,29) |
InChI Key |
JSCDSNGBVBFIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and good yields . The reaction typically involves the use of methylene-oxy groups and 1,4-disubstituted-1,2,3-triazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Key Observations :
- N⁴ Substituents: The 3-chlorophenyl group in the target compound is distinct from the 4-ethoxyphenyl (electron-donating) and 3,4-dimethylphenyl (sterically hindered) groups in analogs .
- N⁶ Side Chains: The 2-(diethylamino)ethyl group provides a basic tertiary amine, enhancing solubility in polar solvents compared to simpler alkyl or aryl groups .
Comparison of Yields :
- Yields for analogs range from 30% (butoxy-substituted derivative, ) to 57% (sulfonyl derivative, ), suggesting that steric hindrance and reaction conditions critically impact efficiency .
Physicochemical Properties
Insights :
- The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar N⁶ substituents .
Antibacterial Activity
Antifungal Activity
- NSC11668 (): Inhibited yeast plasma membrane ATPase (ScPma1p), a novel antifungal target .
- Target Compound: The diethylaminoethyl side chain may confer unique interactions with fungal enzymes compared to NSC11668’s bis-chlorophenyl structure.
Biological Activity
N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and exhibits significant inhibitory effects on casein kinase 1 (CK1), which is implicated in various cellular processes including cell proliferation and apoptosis.
Chemical Structure and Properties
- Molecular Formula : C24H28ClN5
- Molecular Weight : Approximately 442.55 g/mol
- Structure Features :
- Pyrazolo-pyrimidine core
- Substituted with a 3-chlorophenyl group
- Contains a diethylaminoethyl side chain
The primary biological activity of this compound is its role as a CK1 inhibitor . CK1 is involved in numerous signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders. By inhibiting CK1, this compound may modulate these pathways, offering therapeutic potential.
Inhibitory Activity
Studies have demonstrated that this compound exhibits significant inhibitory activity against CK1 with an IC50 value indicating effective potency. The exact IC50 value can vary depending on the specific assay conditions used.
Biological Activities
In addition to its kinase inhibition properties, preliminary studies suggest that this compound may also possess anti-inflammatory properties. However, further research is required to fully elucidate its pharmacological profile.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | Similar pyrazolo-pyrimidine core | Lacks diethylamino side chain |
| 5-amino-2-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one | Different substitution pattern | More basic structure |
| N6-(2-methoxyethyl)-N4-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidine | Contains methoxy group | Potentially different solubility characteristics |
The distinct combination of substituents in this compound may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in cancer treatment. For instance:
- Antitumor Activity : In vitro studies have shown that pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The specific activity of this compound against these cell lines warrants further investigation.
- Anti-inflammatory Effects : Preliminary data suggests that this compound may reduce inflammatory markers in cellular models. However, comprehensive studies are needed to confirm these effects and elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
